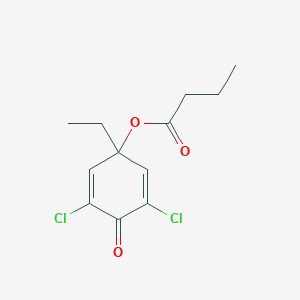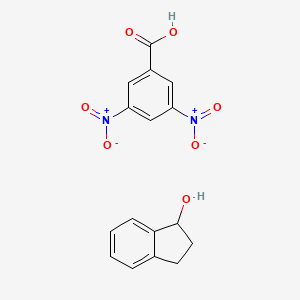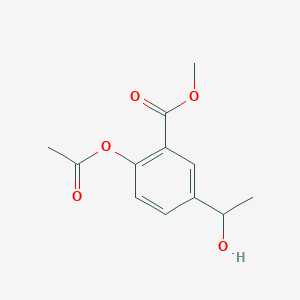![molecular formula C16H11NOS B14585715 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole CAS No. 61111-99-7](/img/structure/B14585715.png)
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is a complex heterocyclic compound that combines the structural features of thiophene, furan, and indole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the thiophene ring, followed by the construction of the furoindole framework through cyclization reactions. Key steps may include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Construction of Furoindole Framework: This step may involve cyclization reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
科学的研究の応用
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole Derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone, and various synthetic indole derivatives with antiviral, anticancer, and antimicrobial activities.
Uniqueness
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is unique due to its combination of thiophene, furan, and indole rings, which imparts distinct electronic and structural properties
特性
CAS番号 |
61111-99-7 |
|---|---|
分子式 |
C16H11NOS |
分子量 |
265.3 g/mol |
IUPAC名 |
2-(2-thiophen-2-ylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C16H11NOS/c1-2-6-14-13(5-1)16-15(17-14)10-11(18-16)7-8-12-4-3-9-19-12/h1-10,17H |
InChIキー |
MJWOHSMMENQEAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)



